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Compound of Interest

Compound Name: Paulomycin B

Cat. No.: B14764506

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of paulomycin B,
a potent glycosylated antibiotic produced by the bacterium Streptomyces albus J1074.
Paulomycins exhibit significant activity against Gram-positive bacteria, making their
biosynthesis a subject of considerable interest for antibiotic development and combinatorial
biosynthesis.

The Paulomycin Biosynthetic Gene Cluster (BGC)

The production of paulomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC).
In S. albus J1074, this cluster has been identified and characterized.[1][2] Comparative
genomic analyses across different paulomycin-producing strains, including S. paulus NRRL
8115 and Streptomyces sp. YN86, were instrumental in defining the cluster's boundaries and
annotating the functions of the involved genes.[1] The cluster contains genes encoding
enzymes for the synthesis of the core scaffold, the deoxysugar moieties, the unique paulic acid,
and for regulatory functions.[3][4]

Precursors and Core Assembly

The biosynthesis of the paulomycin scaffold is a convergent process, drawing from several
primary metabolic pathways. The core structure is assembled from three main building blocks:
a quinone-like ring A derived from the shikimate pathway, and two distinct deoxysugars, D-
allose and L-paulomycose.[1][3]
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» Ring A Moiety: The biosynthesis of the quinone-like core begins with chorismate, a key
intermediate of the shikimate pathway.[5][6] A series of enzymatic reactions, including those
catalyzed by an aminotransferase and other modifying enzymes, convert chorismate into the
3-hydroxyanthranilic acid intermediate, which is further processed to form the decorated ring
structure.[6]

o Deoxysugar Moieties: The pathway involves the synthesis of two deoxysugars: D-allose and
L-paulomycose. The L-paulomycose is a particularly unusual eight-carbon sugar that
features a two-carbon branched chain.[1] The formation of this branched chain is a key step,
catalyzed by a pyruvate dehydrogenase-like system encoded by genes such as pIm8 and
plm9.[3]

Key Enzymatic Steps and Intermediates

The assembly of paulomycin B is a stepwise process involving glycosylations, acylations, and
the formation of the critical paulic acid moiety. Gene inactivation studies have been pivotal in
elucidating the sequence of these events and the function of individual enzymes.[2][3]

o Glycosylation: Two glycosyltransferases are essential for attaching the sugar moieties to the
core aglycone. PIm23 is proposed to transfer the D-allose unit, while PIm12 attaches the L-
paulomycose.[3] Inactivation of the corresponding genes leads to the accumulation of
biosynthetic intermediates lacking one or both sugars.

» Acylation: The hydroxyl groups of the sugar moieties are decorated by acyltransferases. For
paulomycin B, the branched hydroxyl group of the L-paulomycose is esterified with an
isobutyryl group.[1] Paulomycin A differs by having a 2-methylbutyryl group at this position.[1]

» Paulic Acid Formation and Attachment: A key feature of paulomycins is the paulic acid
moiety, which contains a rare isothiocyanate group. This group is crucial for the antibiotic's
biological activity.[7] Its biosynthesis involves enzymes such as an aminotransferase and a
sulfotransferase. The final attachment of paulic acid to the D-allose sugar is a critical step in
forming the bioactive molecule.

The overall proposed biosynthetic pathway is visualized below.
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Caption: Proposed biosynthetic pathway for Paulomycin B in S. albus.

Regulation of Paulomycin Biosynthesis

The expression of the paulomycin BGC is tightly regulated. At least two transcriptional
regulators have been identified that modulate antibiotic production.

e sshg_05314: This gene encodes a LuxR-family transcriptional regulator. Inactivation of
sshg_05314 resulted in a mutant strain that produced paulomycins at a significantly reduced
yield, approximately 20% of the wild-type strain. This indicates that Sshg 05314 acts as a
positive regulator or activator of the pathway.[3]

e sshg 05313: This gene encodes a TetR-family transcriptional regulator. Its inactivation led to
a 2-fold increase in the accumulation of paulomycin B and a 1.5-fold increase in
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paulomenol B compared to the wild-type strain. This suggests that Sshg_05313 functions as
a repressor of the biosynthetic pathway.[3]
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Caption: Regulatory control of the Paulomycin biosynthetic gene cluster.

Quantitative Data Summary

The following tables summarize the quantitative effects of regulatory gene inactivation on
paulomycin production and list the key genes involved in the biosynthesis.

Table 1: Effect of Regulatory Gene Inactivation on Paulomycin Production
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Effect on
. . . Fold Change (vs.
Gene Inactivated Regulator Family Paulomycin .
] Wild Type)

Production

Significantly
sshg_05314 LuxR-family decreased ~0.2x

production[3]

Increased

_ accumulation of _

sshg_05313 TetR-family ~2.0x (Paulomycin B)

Paulomycin B and

Paulomenol B[3]

Table 2: Key Genes and Their Proposed Functions in Paulomycin Biosynthesis

Gene (S. albus) Orthologue (S. paulus) Proposed Function
Pyruvate dehydrogenase
pIm8 / pIm9 paull / paul2 system for L-paulomycose side
chain attachment[1][3]
O-glycosyltransferase,
pim12 paul5b Jyeosy
transfers L-paulomycose[3]
O-glycosyltransferase,
plm23 pau25 gyeosy
transfers D-allose[3]
Involved in the biosynthesis of
- paul8 the Ring A moiety from
chorismate[1]
Acyltransferases for decorating
plm_acyl_1-3 pau6 / pau24

sugar moieties[3][6]

Experimental Protocols

The elucidation of the paulomycin biosynthetic pathway has relied on genetic manipulation

and analytical chemistry techniques.
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Protocol 1: Gene Inactivation in S. albus

Gene inactivation is performed to determine gene function by observing the resulting
phenotype, typically the accumulation of biosynthetic intermediates or the abolition of product
formation. A standard method involves targeted gene replacement via homologous
recombination.

o Construction of the Disruption Cassette: Upstream and downstream fragments (approx. 1.5-
2 kb each) flanking the target gene are amplified by PCR from S. albus genomic DNA. These
fragments are cloned into a non-replicating E. coli vector (e.g., a pKC1132 derivative) on
either side of an antibiotic resistance cassette (e.g., apramycin resistance).

o Conjugation: The resulting plasmid is transferred from a methylation-deficient E. coli donor
strain (e.g., ET12567/pUZ8002) to S. albus J1074 via intergeneric conjugation on a suitable
medium (e.g., MS agar).

» Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic
corresponding to the resistance cassette (e.g., apramycin) and nalidixic acid to counter-
select the E. coli donor.

o Screening for Double Crossover Events: Colonies are screened for the desired double
crossover homologous recombination event, which results in the replacement of the target
gene with the resistance cassette. This is confirmed by replica plating to identify clones that
have lost the vector's antibiotic resistance marker and verified by PCR analysis using
primers flanking the target gene.

Protocol 2: Metabolite Analysis by UPLC-MS

Analysis of the secondary metabolites produced by wild-type and mutant strains is crucial for
identifying pathway intermediates.

o Sample Preparation:S. albus strains are grown in a production medium (e.g., R5A or MFE
medium) for 4-7 days.[7] The culture broth is then extracted with an organic solvent (e.qg.,
ethyl acetate). The organic phase is collected, dried under vacuum, and the residue is
redissolved in a suitable solvent like methanol for analysis.
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o UPLC-MS Analysis: The extracts are analyzed using Ultra-Performance Liquid
Chromatography (UPLC) coupled to a Mass Spectrometer (MS).

o Chromatography: Separation is typically achieved on a C18 reversed-phase column with a
gradient elution system (e.g., water and acetonitrile, both containing 0.1% formic acid).

o Detection: A photodiode array (PDA) detector is used to obtain UV-Vis spectra of the
eluting compounds, which is characteristic for the paulomycin chromophore (maxima at
~238 and 320 nm).[7] The mass spectrometer provides high-resolution mass data for the
compounds, allowing for the determination of their elemental composition and confirmation
of their identity by comparison with standards or through fragmentation analysis (MS/MS).
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Caption: Workflow for gene function analysis in the Paulomycin pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b14764506?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14764506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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